molecular formula C18H16BrNO3 B2924279 ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate CAS No. 40945-72-0

ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B2924279
CAS No.: 40945-72-0
M. Wt: 374.234
InChI Key: VFFQTJWPHJPMPI-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps, starting with the construction of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Another approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromo and phenyl groups.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

  • Reduction: The bromo group can be reduced to a hydrogen atom.

  • Substitution: The bromo group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of ethyl 6-bromo-5-oxo-2-methyl-1-phenyl-1H-indole-3-carboxylate or ethyl 6-bromo-5-carboxy-2-methyl-1-phenyl-1H-indole-3-carboxylate.

  • Reduction: Formation of this compound (reduced form).

  • Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other indole derivatives. Its structural complexity makes it a valuable building block for the development of new chemical entities.

Biology: Indole derivatives, including ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate, have shown biological activity. They can interact with various biological targets, such as enzymes and receptors, leading to potential therapeutic applications.

Medicine: This compound has been studied for its potential medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications.

Comparison with Similar Compounds

  • Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: Similar structure with a sulfanylmethyl group instead of a hydrogen atom.

  • Ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate (reduced form): Reduced form of the original compound.

Uniqueness: this compound stands out due to its specific substitution pattern and the presence of both bromo and hydroxyl groups. This combination of functional groups allows for diverse chemical transformations and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 6-bromo-5-hydroxy-2-methyl-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-3-23-18(22)17-11(2)20(12-7-5-4-6-8-12)15-10-14(19)16(21)9-13(15)17/h4-10,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFQTJWPHJPMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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